3-Tert-butyl-6-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine
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Overview
Description
3-Tert-butyl-6-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound with a unique structure that combines a pyridazine ring with a pyrrolidine moiety and a fluoro-methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyrrolidine derivative, followed by the introduction of the fluoro-methoxybenzoyl group. The final step involves the formation of the pyridazine ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring and the pyridazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Tert-butyl-6-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. The fluoro-methoxybenzoyl group may interact with enzymes or receptors, altering their activity. The pyridazine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Tert-butyl-6-{[1-(3-chloro-4-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine
- 3-Tert-butyl-6-{[1-(3-fluoro-4-ethoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine
Uniqueness
3-Tert-butyl-6-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to the presence of the fluoro-methoxybenzoyl group, which imparts specific electronic and steric properties
Properties
Molecular Formula |
C21H26FN3O3 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H26FN3O3/c1-21(2,3)18-7-8-19(24-23-18)28-13-14-9-10-25(12-14)20(26)15-5-6-17(27-4)16(22)11-15/h5-8,11,14H,9-10,12-13H2,1-4H3 |
InChI Key |
QZHKUZUDQCQABE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CC(=C(C=C3)OC)F |
Origin of Product |
United States |
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